2-(2,4-difluorobenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
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Overview
Description
2-(2,4-difluorobenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a synthetic organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a]pyrazine core substituted with 2,4-difluorobenzenesulfonyl and 2,5-dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorobenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[1,2-a]pyrazine core.
Introduction of the 2,4-difluorobenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolo[1,2-a]pyrazine core using 2,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the 2,5-dimethoxyphenyl Group: This step involves the coupling of the sulfonylated pyrrolo[1,2-a]pyrazine with 2,5-dimethoxyphenylboronic acid using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-difluorobenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
2-(2,4-difluorobenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound is used as a tool in biological studies to investigate cellular pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(2,4-difluorobenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-difluorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine: Lacks the 2,5-dimethoxy substitution on the phenyl ring.
2-(2,4-difluorobenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[1,2-a]pyrazine: Lacks the hydrogenation on the pyrrolo[1,2-a]pyrazine core.
Uniqueness
The presence of both 2,4-difluorobenzenesulfonyl and 2,5-dimethoxyphenyl groups in 2-(2,4-difluorobenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine imparts unique chemical and biological properties. These substitutions enhance its potential as a versatile compound in various research applications, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)sulfonyl-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N2O4S/c1-28-15-6-7-19(29-2)16(13-15)21-18-4-3-9-24(18)10-11-25(21)30(26,27)20-8-5-14(22)12-17(20)23/h3-9,12-13,21H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXJPFNHTXEYEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2S(=O)(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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